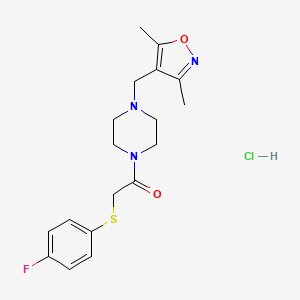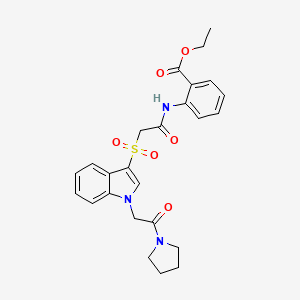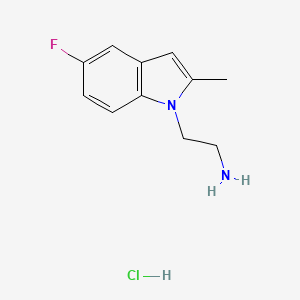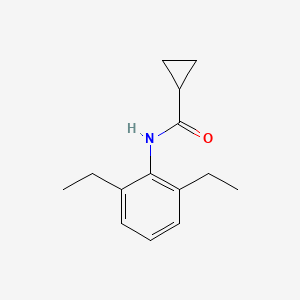
Methyl(triphenylphosphin)gold(I)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(triphenylphosphine)gold(I): is an organometallic compound with the chemical formula (C6H5)3P·AuCH3. It is a gold(I) complex where the gold atom is coordinated to a methyl group and a triphenylphosphine ligand. This compound is known for its applications in catalysis and materials science due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Methyl(triphenylphosphine)gold(I) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: The compound has been studied for its potential biological activity, including anti-cancer and anti-microbial properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including thin films and nanomaterials, due to its unique electronic properties.
Wirkmechanismus
Target of Action
Methyl(triphenylphosphine)gold(I) is a gold-based compound that has been found to have significant antiviral effects . The primary targets of this compound are viral replication processes, specifically those of the Chikungunya virus .
Mode of Action
The compound interacts with its targets by inhibiting viral replication. The triphenylphosphine derivatives of the compound have been found to inhibit viral replication by up to 99% . This interaction results in a significant decrease in the number of viable viruses, thereby reducing the severity of the viral infection .
Biochemical Pathways
It is known that the compound interferes with the replication cycle of the virus, particularly in the post-entry step . This interference disrupts the normal life cycle of the virus and prevents it from proliferating within the host organism .
Pharmacokinetics
It is known that the compound is a catalyst, suggesting that it may be involved in facilitating biochemical reactions
Result of Action
The result of Methyl(triphenylphosphine)gold(I)'s action is a significant reduction in viral replication. This leads to a decrease in the number of viable viruses and a reduction in the severity of the viral infection . The compound has also been found to have a protective effect against infection, inhibiting the early stages of infection and presenting a potent antiviral effect in the post-entry step .
Action Environment
The efficacy and stability of Methyl(triphenylphosphine)gold(I) can be influenced by various environmental factors. For instance, the compound is typically stored at temperatures between 2-8°C to maintain its stability Additionally, the compound’s antiviral effects may be influenced by the specific conditions within the host organism, such as the presence of other biochemical compounds and the state of the host’s immune system
Biochemische Analyse
Biochemical Properties
Methyl(triphenylphosphine)gold(I) has been found to interact with various biomolecules. For instance, it has been shown to bind to N-acetyl-L-cysteine, an amino acid
Cellular Effects
Gold-based compounds, including Methyl(triphenylphosphine)gold(I), have shown promising antiviral, anticancer, antiparasitic, and antibacterial activities .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and potential changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl(triphenylphosphine)gold(I) can be synthesized through the reaction of triphenylphosphinegold(I) chloride with methyl lithium or methyl magnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction conditions often involve low temperatures to control the reactivity of the organometallic reagents.
Industrial Production Methods: While specific industrial production methods for methyl(triphenylphosphine)gold(I) are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications. The use of automated reactors and controlled environments ensures the safety and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl(triphenylphosphine)gold(I) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form gold(III) complexes.
Substitution: The methyl group or the triphenylphosphine ligand can be substituted with other ligands.
Coordination: It can form coordination complexes with other metal centers or ligands.
Common Reagents and Conditions:
Oxidation: Reagents such as halogens (e.g., chlorine) or oxidizing agents (e.g., hydrogen peroxide) are used.
Substitution: Ligands such as phosphines, amines, or halides can be used under mild conditions.
Coordination: The compound can react with various ligands in solvents like dichloromethane or acetonitrile.
Major Products:
Oxidation: Gold(III) complexes.
Substitution: New organometallic complexes with different ligands.
Coordination: Multinuclear gold complexes or heterobimetallic complexes.
Vergleich Mit ähnlichen Verbindungen
Chloro(triphenylphosphine)gold(I): Similar structure but with a chlorine ligand instead of a methyl group.
Triphenylphosphinegold(I): Lacks the methyl group, making it less reactive in certain reactions.
Bis(triphenylphosphine)gold(I) chloride: Contains two triphenylphosphine ligands and a chloride ligand.
Uniqueness: Methyl(triphenylphosphine)gold(I) is unique due to the presence of the methyl group, which enhances its reactivity and allows for a broader range of chemical transformations. Its ability to form stable complexes with various ligands makes it a versatile compound in both research and industrial applications.
Eigenschaften
IUPAC Name |
carbanide;gold(1+);triphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P.CH3.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;1H3;/q;-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJHVWFIEVTCNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Au+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18AuP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23108-72-7 |
Source


|
| Record name | 23108-72-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]phenyl}-N-(3-isopropoxypropyl)acetamide](/img/structure/B2427613.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2427619.png)

![N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2427621.png)
![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2427623.png)



![3-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B2427627.png)

![4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B2427630.png)
![1-(3-chloro-4-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2427632.png)
![2-cyano-3-(2,6-dichlorophenyl)-N-[(furan-2-yl)methyl]prop-2-enamide](/img/structure/B2427633.png)
